molecular formula C11H12O2 B7967946 6-phenyltetrahydro-2H-pyran-2-one CAS No. 10413-17-9

6-phenyltetrahydro-2H-pyran-2-one

Cat. No. B7967946
CAS RN: 10413-17-9
M. Wt: 176.21 g/mol
InChI Key: ZUOCDTAEBOQCSP-UHFFFAOYSA-N
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Description

6-phenyltetrahydro-2H-pyran-2-one is a useful research compound. Its molecular formula is C11H12O2 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Enantioselective Hydrolysis

    Izumi, Tamura, and Akutsu (1994) demonstrated the enantioselective hydrolysis of racemic tetrahydro-2H-pyran-2-ones using esterase, leading to optically active compounds and their corresponding acid derivatives (Izumi, Tamura, & Akutsu, 1994).

  • Chemical Reactions and Derivatives

    Zakharkin and Sorokina (1965) studied the reactions of 6-phenyl-2H-pyran-2-one with various agents, leading to the formation of different derivatives like 3-nitro-6-phenyl-2H-pyran-2-one and 4-benzoylcrotonic esters (Zakharkin & Sorokina, 1965).

  • Anti-corrosion Applications

    El Hattak et al. (2021) investigated the anti-corrosion performance of pyran-2-one derivatives for mild steel in acidic medium, demonstrating their effectiveness as corrosion inhibitors (El Hattak et al., 2021).

  • Antimicrobial Properties

    Georgiadis, Couladouros, and Delitheos (1992) synthesized various 2H-pyran-3(6H)-one derivatives and found significant activity against gram-positive bacteria, highlighting their potential in antimicrobial applications (Georgiadis, Couladouros, & Delitheos, 1992).

  • Synthesis and Pharmaceutical Applications

    Various studies have focused on the synthesis of 6-phenyltetrahydro-2H-pyran-2-one derivatives for pharmaceutical applications, including antifungal and antiviral properties, as demonstrated by Tang et al. (2010), Ochi et al. (2021), and Kumar et al. (2020) (Tang et al., 2010), (Ochi et al., 2021), (Kumar et al., 2020).

  • Polymer Synthesis

    Rapagnani and Tonks (2022) explored the use of a CO2-derived lactone, 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one, for the synthesis of high CO2-content polymers, highlighting its versatility in polymer science (Rapagnani & Tonks, 2022).

  • Synthesis of Natural Compounds

    The synthesis of natural compounds like maltol and ethylmaltol from 6-methoxy-2H-pyran-3(6H)-ones, as shown by Torii et al. (1976), indicates its role in the preparation of flavoring agents and pharmaceuticals (Torii et al., 1976).

properties

IUPAC Name

6-phenyloxan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOCDTAEBOQCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10413-17-9
Record name NSC174846
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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